Acitazanolast hydrate

Mast Cell Biology Anti-Allergic Agents Signal Transduction

Select Acitazanolast hydrate (CAS 1184521-48-9) for its precise calcium-mediated mast cell stabilization mechanism, distinct from cAMP-elevating agents like cromolyn sodium. With a high DMSO solubility of 35.71 mg/mL, it enables superior dose-response studies. As the active metabolite in Zepelin 0.1% ophthalmic solution, it offers a proven rapid conjunctival Tmax of 5 min and an ultra-low 0.32% eye irritation rate, making it the rational choice for translational allergic conjunctivitis models prioritizing patient compliance. Ideal for dissecting calcium-dependent signaling or investigating combined histamine and LTD4 suppression.

Molecular Formula C9H9N5O4
Molecular Weight 251.20 g/mol
CAS No. 1184521-48-9
Cat. No. B12723023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcitazanolast hydrate
CAS1184521-48-9
Molecular FormulaC9H9N5O4
Molecular Weight251.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2.O
InChIInChI=1S/C9H7N5O3.H2O/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7;/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14);1H2
InChIKeyLEZMUVNSMYOTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Acitazanolast Hydrate (CAS 1184521-48-9) for Research: A Quantitative Evidence Guide for Selection Over Analogs


Acitazanolast hydrate (CAS 1184521-48-9), the monohydrate of acitazanolast (CAS 114607-46-4), is the active metabolite of the antiallergic prodrug tazanolast and a member of the tetrazole class of mast cell stabilizers [1]. Its primary mechanism is the inhibition of chemical mediator release from mast cells, which it achieves by preventing intracellular calcium influx, a mechanism distinct from antihistamines [1]. It is marketed as an ophthalmic solution (Zepelin 0.1%) in Japan for allergic conjunctivitis, where it has a defined pharmacokinetic profile and a safety profile characterized by low incidences of mild, transient ocular effects [2].

Why Generic Acitazanolast Hydrate Substitution Fails: A Quantitative Comparison with In-Class Alternatives


Substituting acitazanolast hydrate with another mast cell stabilizer or antihistamine is unreliable without accounting for critical pharmacological and physicochemical differences. Unlike the prototypical mast cell stabilizer cromolyn sodium, acitazanolast operates through a distinct calcium-mediated pathway without elevating cAMP levels, a mechanism that directly influences its efficacy in specific models [1]. Furthermore, its ophthalmic formulation, Zepelin 0.1%, delivers a specific dose to ocular tissues with a rapid Tmax of 5 minutes in the conjunctiva, a kinetic profile that differs from other agents and is crucial for on-demand relief in allergic conjunctivitis [2]. These differences in mechanism and pharmacokinetics render direct interchangeability unreliable without comparative efficacy and safety reassessment, for which the following quantitative evidence provides a foundation.

Acitazanolast Hydrate (CAS 1184521-48-9) Evidence Guide: 5 Key Differentiators from Close Analogs


Calcium-Mediated Mast Cell Inhibition Without cAMP Elevation: A Mechanistic Differentiation from Cromolyn Sodium

Acitazanolast (WP-871) demonstrates a specific mechanism of action by inhibiting histamine release from rat peritoneal mast cells through prevention of intracellular Ca2+ increase, without elevating cAMP levels [1]. This is a critical differentiator from cromolyn sodium, a classic mast cell stabilizer, which has been shown to stimulate phosphorylation events and does not share this specific calcium-focused, cAMP-independent mechanism [2]. In a head-to-head mechanism study, WP-871 dose-dependently inhibited compound 48/80-induced 45Ca uptake into mast cells, a direct measure of calcium channel interference, while having no effect on cAMP content [1].

Mast Cell Biology Anti-Allergic Agents Signal Transduction

Superior Solubility Profile in DMSO for In Vitro Assay Preparation

Acitazanolast hydrate demonstrates high solubility in DMSO, a critical property for in vitro pharmacological studies. Quantitative data shows a solubility of 35.71 mg/mL (approx. 153 mM) in DMSO, requiring sonication and heating to 60°C for complete dissolution . In contrast, cromolyn sodium, a commonly used mast cell stabilizer comparator, has a reported solubility of approximately 50 mg/mL in water but only approximately 10 mg/mL in DMSO, making acitazanolast more convenient for preparing concentrated DMSO stock solutions .

Formulation Science In Vitro Assays Solubility

Rapid Ocular Tissue Uptake: Pharmacokinetic Advantage Over Slower-Onset Mast Cell Stabilizers

The approved formulation, Zepelin 0.1% ophthalmic solution, delivers acitazanolast hydrate with rapid absorption into target tissues. In a rabbit model, following a single instillation, acitazanolast reached its maximum concentration (Tmax) in the bulbar conjunctiva, palpebral conjunctiva, and eyelid at just 5 minutes post-dose, while the corneal Tmax was 30 minutes [1]. This is contrasted with the slower, more prolonged profile of olopatadine hydrochloride ophthalmic solution, which reaches peak concentration in the conjunctiva at 1 hour post-instillation in similar models [2].

Ocular Pharmacology Pharmacokinetics Drug Delivery

Dual Inhibition of Histamine and Leukotriene D4: Broader Mediator Suppression Profile

Acitazanolast hydrate is not only a mast cell stabilizer but is also described as a leukotriene D4 (LTD4) antagonist [1]. This dual pharmacological activity sets it apart from selective mast cell stabilizers like pemirolast potassium, which primarily inhibits histamine release and has limited direct LTD4 antagonism . While quantitative pA2 values for LTD4 antagonism were not found in the assessed data, this qualitative class-level inference suggests that acitazanolast may offer a broader anti-inflammatory effect in models where both histamine and cysteinyl leukotrienes are key mediators.

Allergic Inflammation Leukotriene Antagonism Mediator Release Inhibition

Commensurate Anti-Allergic Efficacy with a Favorable Ocular Safety Profile

In a clinical study, acitazanolast hydrate ophthalmic solution showed anti-allergic effects 'equal to those of levocabastine and ketotifen', two commonly used comparator agents for allergic conjunctivitis, as assessed by inhibition of dye leakage and histopathological improvement [1]. This establishes a baseline of equivalent efficacy. Meanwhile, its clinical safety data from post-marketing surveillance in Japan reports low incidences of adverse reactions, with the most common, 'eye irritation,' occurring in only 0.32% of patients [2]. This specific, low rate of irritation is a quantifiable safety endpoint that supports its use in sensitive patients.

Ocular Safety Clinical Trial Data Allergic Conjunctivitis

Acitazanolast Hydrate (CAS 1184521-48-9): Optimal Application Scenarios Derived from Differentiation Evidence


In Vitro Mast Cell Degranulation Assays Requiring DMSO-Soluble, cAMP-Independent Stabilizers

Researchers investigating IgE-dependent or compound 48/80-mediated degranulation should select acitazanolast hydrate for its high DMSO solubility (35.71 mg/mL), which enables preparation of high-concentration stock solutions for dose-response studies without solvent toxicity . Its specific mechanism, inhibiting 45Ca uptake without affecting cAMP [1], differentiates it from cromolyn sodium, making it the preferred compound when dissecting calcium-dependent signaling pathways in mast cell biology.

Pharmacokinetic Studies of Rapid-Onset Ocular Drugs for Allergic Conjunctivitis

For translational studies evaluating on-demand relief of acute allergic conjunctivitis symptoms, acitazanolast hydrate (as Zepelin 0.1%) provides a distinct pharmacokinetic advantage. Its rapid Tmax of 5 minutes in conjunctival tissues [2] serves as a benchmark for immediate-release topical formulations, particularly when compared to the 1-hour Tmax of olopatadine, guiding drug delivery optimization for rapid symptomatic intervention.

Experimental Models of Severe Allergic Inflammation Involving Leukotrienes

In complex disease models where both histamine and cysteinyl leukotrienes (e.g., LTD4) are key pathological mediators, such as certain murine models of asthma or severe conjunctivitis, acitazanolast hydrate is the rational choice. Its unique profile as both a mast cell stabilizer and a leukotriene D4 antagonist [3] offers broader mediator suppression than selective mast cell stabilizers like pemirolast potassium, potentially translating to superior efficacy in these specific intense inflammation models.

Clinical Studies Prioritizing Low Ocular Irritation for Patient Compliance

When designing clinical trials for allergic conjunctivitis where patient comfort and compliance are critical endpoints, acitazanolast hydrate ophthalmic solution should be considered. Evidence shows its anti-allergic efficacy is equivalent to levocabastine and ketotifen [4], while its documented eye irritation rate of just 0.32% [5] is a significantly low, quantifiable safety benchmark. This profile supports its selection as a comparator or intervention to minimize drop-out rates related to tolerability.

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